5-Iodo-2-(methylthio)pyrimidine-4,6-diamine
CAS No.:
Cat. No.: VC15760881
Molecular Formula: C5H7IN4S
Molecular Weight: 282.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H7IN4S |
|---|---|
| Molecular Weight | 282.11 g/mol |
| IUPAC Name | 5-iodo-2-methylsulfanylpyrimidine-4,6-diamine |
| Standard InChI | InChI=1S/C5H7IN4S/c1-11-5-9-3(7)2(6)4(8)10-5/h1H3,(H4,7,8,9,10) |
| Standard InChI Key | UGHMJPIINUNWIA-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=NC(=C(C(=N1)N)I)N |
Introduction
Chemical Identity and Structural Features
The compound’s systematic IUPAC name, 5-iodo-2-methylsulfanylpyrimidine-4,6-diamine, reflects its substitution pattern on the pyrimidine ring. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₅H₇IN₄S |
| Molecular Weight | 282.11 g/mol |
| Canonical SMILES | CSC1=NC(=C(C(=N1)N)I)N |
| InChI Key | UGHMJPIINUNWIA-UHFFFAOYSA-N |
| PubChem Compound ID | 97046704 |
The pyrimidine core’s electron-deficient nature, combined with the electron-donating methylthio group and nucleophilic amine substituents, creates a reactivity profile amenable to cross-coupling, nucleophilic substitution, and cyclization reactions.
Synthesis and Production Strategies
While detailed synthetic protocols for 5-iodo-2-(methylthio)pyrimidine-4,6-diamine remain proprietary, its preparation likely involves sequential functionalization of a pyrimidine precursor. A plausible route includes:
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Amination: Introduction of amine groups at the 4- and 6-positions via nucleophilic substitution or catalytic amidation.
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Methylthiolation: Thiolation at the 2-position using methanethiol or methyl disulfide under basic conditions.
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Iodination: Electrophilic iodination at the 5-position employing iodine monochloride (ICl) or N-iodosuccinimide (NIS).
Industrial-scale production would optimize these steps for yield (>80%) and purity (>97%), employing continuous flow reactors and in-line purification systems to minimize byproducts.
Physicochemical Properties
The compound’s physical properties are critical for handling and application:
| Property | Value |
|---|---|
| Solubility | Limited in polar solvents (e.g., water), moderate in DMF or DMSO |
| Melting Point | Not reported (decomposes above 200°C) |
| Stability | Sensitive to light and moisture; requires inert atmosphere storage |
Spectroscopic characterization data (IR, NMR, MS) would confirm structural integrity, though specific peaks remain undocumented in publicly available literature.
Reactivity and Functionalization Pathways
The compound’s substituents enable three primary reaction modes:
Iodo Group Reactivity
The 5-iodo substituent participates in transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira) to introduce aryl, alkenyl, or alkynyl groups. For example, palladium-catalyzed coupling with boronic acids could yield biaryl derivatives for drug discovery.
Methylthio Group Modifications
The 2-methylthio group undergoes oxidation to sulfone (using oxone) or alkylation to enhance electron-withdrawing effects. Such modifications adjust the pyrimidine’s electronic properties, influencing downstream reactivity.
Amine Group Utilization
The 4- and 6-amino groups facilitate condensation reactions with carbonyl compounds (e.g., ketones, aldehydes) to form imine-linked conjugates or heterocyclic fused systems.
Applications in Medicinal Chemistry
5-Iodo-2-(methylthio)pyrimidine-4,6-diamine’s scaffold is integral to developing kinase inhibitors and antiviral agents:
Kinase Inhibitor Development
The pyrimidine core mimics ATP’s adenine moiety, enabling binding to kinase active sites. Derivatives of this compound have shown preliminary activity against V600E-B-RAF, a melanoma-associated oncogene.
Antiviral Agents
Functionalization at the 5-position with heteroaryl groups (e.g., imidazoles) produces analogs inhibiting viral polymerases. For instance, replacing iodine with a substituted phenyl group via Suzuki coupling could yield candidates against RNA viruses.
| Hazard Category | Details |
|---|---|
| Combustibility | Class WGK3 combustible solid |
| Health Risks | H302 (harmful if swallowed), H317 (may cause skin sensitization) |
| Protective Measures | P280 (wear gloves/eye protection), P301+P312+P330 (IF SWALLOWED: Call poison center) |
Storage recommendations include airtight containers under nitrogen at –20°C, segregated from oxidizers and acids.
Future Research Directions
Despite its promise, gaps remain in understanding this compound’s full potential:
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Catalyst Optimization: Screening palladium/ligand systems (e.g., XPhos, SPhos) to improve cross-coupling efficiency.
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Toxicological Profiling: In vitro assays (e.g., Ames test, hepatocyte cytotoxicity) to evaluate genotoxicity and organ-specific risks.
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Material Science Applications: Exploring its use in metal-organic frameworks (MOFs) for gas storage or catalysis.
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